1-methyl-2-pentylcyclohexane physical and chemical properties
1-methyl-2-pentylcyclohexane physical and chemical properties
An In-depth Technical Guide to the Physical and Chemical Properties of 1-methyl-2-pentylcyclohexane
Abstract
This technical guide provides a comprehensive examination of 1-methyl-2-pentylcyclohexane (C₁₂H₂₄), a disubstituted saturated cyclic hydrocarbon. As a representative alkylcyclohexane, its properties are of interest in fields ranging from fuel science and atmospheric chemistry to fundamental organic chemistry. This document delves into the nuanced aspects of its molecular structure, including its stereoisomerism and conformational preferences, which are critical determinants of its physical and chemical behavior. We will present a consolidation of its physical properties, an analysis of its spectroscopic signatures, and a discussion of its chemical reactivity, supported by established principles and literature. Furthermore, this guide includes generalized, yet detailed, experimental protocols for its synthesis and characterization, designed to be of practical value to researchers and drug development professionals.
Molecular Structure and Stereoisomerism
1-methyl-2-pentylcyclohexane possesses a molecular framework consisting of a cyclohexane ring substituted with a methyl group and a pentyl group on adjacent carbon atoms (C1 and C2).[1][2] This substitution pattern gives rise to two chiral centers, leading to the existence of multiple stereoisomers.
The molecular formula is C₁₂H₂₄, and its molecular weight is approximately 168.32 g/mol .[1][2] The stereochemical possibilities are categorized into two pairs of enantiomers:
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trans isomers: (1R,2R)-1-methyl-2-pentylcyclohexane and (1S,2S)-1-methyl-2-pentylcyclohexane. In these isomers, the methyl and pentyl groups are on opposite faces of the cyclohexane ring.
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cis isomers: (1R,2S)-1-methyl-2-pentylcyclohexane and (1S,2R)-1-methyl-2-pentylcyclohexane. In these isomers, the methyl and pentyl groups are on the same face of the ring.
The distinction between these cis and trans isomers is fundamental, as it dictates the spatial arrangement of the substituents and, consequently, the molecule's overall stability and reactivity.[3]
Caption: Stereoisomers of 1-methyl-2-pentylcyclohexane.
Conformational Analysis: The Chair Conformation
To minimize angular and torsional strain, the cyclohexane ring predominantly adopts a non-planar chair conformation.[4] In this conformation, substituents can occupy two distinct positions: axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring). These two chair forms can rapidly interconvert through a "ring flip."[5] The energetic favorability of a substituent for the equatorial position is quantified by its A-value; larger groups have larger A-values and a stronger preference for the equatorial position to avoid destabilizing 1,3-diaxial steric interactions.[6]
trans-1-methyl-2-pentylcyclohexane: The trans isomer can exist in two chair conformations: one with both the methyl and pentyl groups in equatorial positions (diequatorial) and, after a ring flip, one with both groups in axial positions (diaxial). The diequatorial conformation is overwhelmingly more stable, as it avoids the significant steric strain associated with 1,3-diaxial interactions that would be present in the diaxial form.[7]
cis-1-methyl-2-pentylcyclohexane: In the cis isomer, one substituent must be axial and the other equatorial. Through a ring flip, their positions are interchanged. The pentyl group is significantly bulkier than the methyl group. Therefore, the most stable conformation for the cis isomer is the one where the larger pentyl group occupies the more spacious equatorial position, leaving the methyl group in the axial position.[3]
Caption: General workflow for synthesis via hydrogenation.
Characterization by Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To confirm the identity and assess the purity of the synthesized 1-methyl-2-pentylcyclohexane.
Procedure:
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Sample Preparation: Prepare a dilute solution of the purified product (approx. 1 mg/mL) in a volatile organic solvent such as hexane or dichloromethane.
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Injection: Inject a small volume (e.g., 1 µL) of the sample into the GC-MS instrument.
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Gas Chromatography: The sample is vaporized and separated on a capillary column (e.g., a non-polar DB-5 column). A temperature program is used to elute the components, starting at a low temperature and ramping up to a higher temperature.
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Mass Spectrometry: As components elute from the GC column, they enter the mass spectrometer, where they are ionized (typically by electron impact). The resulting ions are separated by their mass-to-charge ratio.
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Data Analysis:
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The retention time from the gas chromatogram is used to assess purity. A single sharp peak indicates a pure compound.
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The mass spectrum of the peak is analyzed. The molecular ion peak should correspond to the molecular weight of the target compound (m/z = 168). The fragmentation pattern should be compared with a reference spectrum from a database (e.g., NIST) to confirm the structure. [1]
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Conclusion
1-methyl-2-pentylcyclohexane is a structurally interesting saturated hydrocarbon whose properties are fundamentally governed by its stereochemistry. The energetic preference for substituents to occupy the equatorial position in the stable chair conformation dictates the three-dimensional structure of its cis and trans isomers. Its physical properties are typical of a C12 alkane, and its chemical reactivity is characterized by the relative inertness of the alkane framework, with reactions primarily occurring under energetic conditions such as combustion, pyrolysis, or free-radical initiation. The protocols provided herein offer a practical framework for its synthesis and characterization, providing a solid foundation for further research and application.
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